Propionaldehyde, DAIH derivative

Catalog No.
S3370170
CAS No.
1119449-20-5
M.F
C26H22N2O2
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionaldehyde, DAIH derivative

CAS Number

1119449-20-5

Product Name

Propionaldehyde, DAIH derivative

IUPAC Name

(3Z)-2-(2,2-diphenylacetyl)-3-[(E)-propylidenehydrazinylidene]inden-1-one

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C26H22N2O2/c1-2-17-27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22-23H,2H2,1H3/b27-17+,28-24+

InChI Key

WYNULXLCEYYXEZ-ZBJQCLPLSA-N

SMILES

CCC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

CC/C=N/N=C\1/C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Propionaldehyde, also known as propanal, is an organic compound with the molecular formula C3H6O\text{C}_3\text{H}_6\text{O} or CH3CH2CHO\text{CH}_3\text{CH}_2\text{CHO}. It is a colorless, flammable liquid characterized by a pungent, fruity odor. As the simplest aldehyde with a prochiral methylene group, propionaldehyde can form chiral derivatives through reactions involving its functional groups . The compound is produced industrially in large quantities, primarily through hydroformylation of ethylene, where carbon monoxide and hydrogen react with ethylene to yield propionaldehyde .

Typical for aldehydes:

  • Hydrogenation: Converts propionaldehyde to n-propanol.
  • Aldol Condensation: Forms β-hydroxy aldehydes or ketones when reacted with itself or other carbonyl compounds.
  • Oxidation: Leads to the formation of propionic acid when oxidized.
  • Reductive Amination: Yields propanamine when treated with amines .

In aqueous solutions, propionaldehyde can exist in equilibrium with its geminal diol form, 1,1-propanediol .

Industrial Synthesis

  • Hydroformylation: The primary method for large-scale production involves the reaction of ethylene with carbon monoxide and hydrogen.

Laboratory Synthesis

  • Oxidation of 1-Propanol: Propionaldehyde can also be synthesized by oxidizing 1-propanol using sulfuric acid and potassium dichromate under controlled conditions to prevent over-oxidation to propionic acid .

Propionaldehyde serves multiple purposes in both industrial and laboratory settings:

  • Chemical Building Block: It is primarily used as a precursor for various chemicals such as trimethylolethane, which is essential in producing alkyd resins.
  • Synthesis of Aroma Compounds: It is involved in synthesizing several aroma compounds like cyclamen aldehyde and helional.
  • Solvent: Due to rising demand for non-chlorinated solvents, n-propanol derived from propionaldehyde is increasingly utilized in various applications .

Several compounds share structural similarities with propionaldehyde. Below is a comparison highlighting their unique characteristics:

Compound NameMolecular FormulaUnique Features
AcetaldehydeC2H4OTwo-carbon aldehyde; simpler than propionaldehyde
ButyraldehydeC4H8OFour-carbon aldehyde; higher boiling point
ValeraldehydeC5H10OFive-carbon aldehyde; used in flavoring agents
CrotonaldehydeC4H6OUnsaturated aldehyde; participates in polymerization
BenzaldehydeC7H6OAromatic aldehyde; widely used in perfumery

Propionaldehyde's uniqueness lies in its intermediate chain length and ability to form chiral derivatives, which are less common among similar aldehydes. Its applications in both industrial chemistry and biological systems further distinguish it from related compounds.

XLogP3

4.4

Dates

Modify: 2023-08-19

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